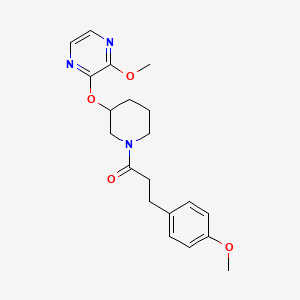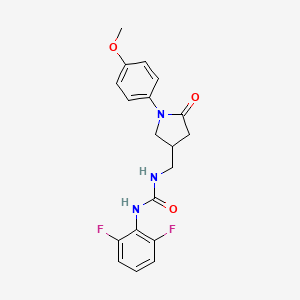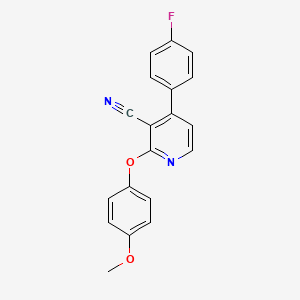
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile, also known as FMN, is a chemical compound consisting of a 4-fluorophenyl group, a 4-methoxyphenoxy group, and a nicotinonitrile group. It has been studied extensively for its potential applications in various scientific research fields, including pharmaceuticals, biochemistry, and physiology. The synthesis of FMN is relatively straightforward and the compound has been widely used in laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Research on similar nicotinonitrile derivatives, such as 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, highlights their interesting crystal structures and molecular interactions. These studies reveal non-planar molecular structures with varied dihedral angles, weak intramolecular interactions, and π–π interactions significant in the crystal formation (Chantrapromma et al., 2009)[https://consensus.app/papers/64bromophenyl2ethoxy44ethoxyphenylnicotinonitrile-chantrapromma/b6de905d326f56afa162642fa16a06f2/?utm_source=chatgpt].
Photophysical Properties
Nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have been investigated for their photophysical properties. These compounds exhibit good absorption and fluorescence properties, showing potential as blue light-emitting materials (Ahipa et al., 2014)[https://consensus.app/papers/2methoxy64methoxyphenyl4ptolylnicotinonitrile-ahipa/4f8b5eae913d50a29697e595c02fb4b1/?utm_source=chatgpt].
Dye-Sensitized Solar Cells Application
In the field of renewable energy, nicotinonitrile derivatives have been explored for their application in dye-sensitized solar cells (DSSCs). A study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile demonstrated its use as a co-sensitizer dye in DSSCs, enhancing the efficiency significantly (Hemavathi et al., 2019)[https://consensus.app/papers/2methoxy46bis44nitrostyrylphenylnicotinonitrile-hemavathi/f2885b4d4d875607b6aa04d234fa768b/?utm_source=chatgpt].
Antimicrobial Activity
Some nicotinonitrile derivatives have shown promise in antimicrobial applications. For example, certain synthesized nicotinonitrile compounds demonstrated significant antimicrobial activity against various bacteria and fungi (Guna et al., 2015)[https://consensus.app/papers/synthesis-antimicrobial-activity-guna/de412434465158e78e6a2b80674ceffe/?utm_source=chatgpt].
Corrosion Inhibition
Nicotinonitrile compounds have also been evaluated as corrosion inhibitors. They have been found effective in protecting metals like steel in corrosive environments, showcasing their potential in industrial applications (Singh et al., 2016)[https://consensus.app/papers/nicotinonitriles-corrosion-inhibitors-mild-steel-singh/887182f6a42f5413b4624a99c7da0a74/?utm_source=chatgpt].
Anticancer Potential
Research into nicotinonitrile derivatives has uncovered their potential in cancer treatment. Novel nicotinonitrile derivatives have exhibited strong antiproliferative activity, inducing apoptosis and inhibiting tyrosine kinase in cancer cell lines (El-Hashash et al., 2019)[https://consensus.app/papers/novel-nicotinonitrile-derivatives-bearing-imino-elhashash/21c5a2a1d73f5f3cbfbea5b3b1f938eb/?utm_source=chatgpt].
Proton Exchange Membranes
In the context of fuel cells, nicotinonitrile compounds have been used in the development of comb-shaped poly(arylene ether sulfone)s, serving as effective proton exchange membranes. These membranes exhibited high proton conductivity, crucial for efficient fuel cell operation (Kim et al., 2008)[https://consensus.app/papers/combshaped-polyarylene-ether-sulfones-proton-exchange-kim/6917e5160e82522b9a9a1d787dac9377/?utm_source=chatgpt].
Fluorescent Probes
Nicotinonitrile derivatives have been used to create fluorescent probes for sensing pH changes and metal cations. Their sensitivity to pH and selectivity make them valuable tools in analytical chemistry (Tanaka et al., 2001)[https://consensus.app/papers/application-tanaka/7921f6d4f96e5c1594e22656796c2c68/?utm_source=chatgpt].
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRMFRXCBTNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

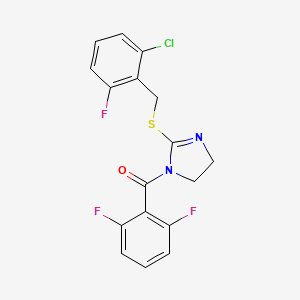
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)
![2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde](/img/structure/B2375479.png)
![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)
![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)
![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)
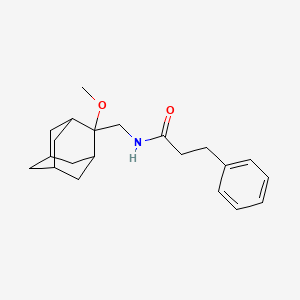
![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
